Home > Products > Screening Compounds P85434 > Tiotropiumbromidehydrate
Tiotropiumbromidehydrate -

Tiotropiumbromidehydrate

Catalog Number: EVT-7953257
CAS Number:
Molecular Formula: C19H24BrNO5S2
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tiotropium bromide hydrate is a long-acting anticholinergic bronchodilator primarily used in the management of chronic obstructive pulmonary disease and asthma. It is a derivative of tropine and is classified as a quaternary ammonium compound. Tiotropium bromide works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and improved airflow.

Source

Tiotropium bromide was first synthesized in the late 1990s by Boehringer Ingelheim and has since been marketed under various brand names, including Spiriva. The compound is derived from the natural alkaloid scopine, modified to enhance its pharmacological properties.

Classification
  • Chemical Class: Anticholinergic agent
  • Therapeutic Class: Bronchodilator
  • Molecular Formula: C19_{19}H22_{22}Br2_{2}N2_{2}O4_{4}
Synthesis Analysis

The synthesis of tiotropium bromide hydrate involves several steps, primarily starting from scopine or its derivatives.

Methods

  1. Initial Reaction: Scopine is reacted with a suitable quaternizing agent, such as a halide (e.g., methyl bromide), to form a quaternized scopine derivative.
  2. Formation of Tiotropium Bromide: This intermediate is then treated with a base to facilitate the formation of tiotropium bromide.
  3. Hydration: The product is dissolved in water and cooled to crystallize tiotropium bromide hydrate.

Technical Details

  • The synthesis typically yields 45% to 70% of the desired product, necessitating optimization for higher efficiency.
  • The process can involve hazardous materials, such as sodium methoxide, which require careful handling under controlled conditions .
Molecular Structure Analysis

Tiotropium bromide hydrate exhibits a monoclinic crystal structure, characterized by specific lattice parameters that define its solid-state properties.

Structure Data

  • Crystal System: Monoclinic
  • Lattice Parameters:
    • a=9.5 a=9.5\,\text{ }
    • b=12.3 b=12.3\,\text{ }
    • c=18.4 c=18.4\,\text{ }
    • β=90.5°β=90.5°

The molecular structure includes a tropine skeleton with two bromine substituents, contributing to its pharmacological activity .

Chemical Reactions Analysis

Tiotropium bromide can participate in various chemical reactions due to its functional groups.

Reactions

  1. Hydrolysis: In aqueous environments, tiotropium bromide can hydrolyze to release the active form of the drug.
  2. Dehydration: Upon heating, tiotropium bromide hydrate can lose water molecules, converting into an anhydrous form.
  3. Complexation: Tiotropium can form complexes with various ions or other pharmaceutical compounds, affecting its solubility and bioavailability .
Mechanism of Action

Tiotropium bromide acts primarily as a competitive antagonist at muscarinic receptors in the bronchial smooth muscle.

Process

  1. Receptor Binding: It binds selectively to M3_3 muscarinic receptors located on airway smooth muscle cells.
  2. Inhibition of Contraction: By blocking acetylcholine from binding to these receptors, tiotropium prevents bronchoconstriction.
  3. Bronchodilation: This leads to relaxation of the airway muscles and improved airflow .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of tiotropium bromide hydrate is crucial for its formulation and stability.

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility decreases with increasing temperature.
  • Melting Point: Approximately 230°C (±5°C), indicating thermal stability before decomposition.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range: Effective within a physiological pH range (around pH 7).
  • Storage Conditions: Should be stored in a cool, dry place to maintain efficacy .
Applications

Tiotropium bromide hydrate is primarily used in respiratory medicine:

  • Chronic Obstructive Pulmonary Disease Treatment: It provides long-term relief from symptoms such as wheezing and shortness of breath.
  • Asthma Management: Used as an adjunct therapy for patients not adequately controlled on inhaled corticosteroids or short-acting beta agonists.
  • Research Applications: Investigated for potential benefits in other conditions involving bronchial hyperreactivity or inflammation due to its anti-inflammatory properties .
Theoretical Frameworks in Cholinergic Receptor Modulation

Muscarinic Receptor Subtype Selectivity Dynamics

Tiotropium bromide hydrate (C₁₉H₂₂NO₄S₂·H₂O) exerts its therapeutic effects through targeted modulation of muscarinic acetylcholine receptors (mAChRs), particularly the M₃ subtype prevalent in airway smooth muscle. Unlike non-selective antagonists, tiotropium exploits kinetic subtype selectivity—binding M₁, M₂, and M₃ receptors but dissociating rapidly from M₂ receptors (t₁/₂ ≈ 3.6 hr) while maintaining prolonged occupancy at M₁/M₃ subtypes (t₁/₂ > 34 hr) [1] [8]. This differential binding is attributed to allosteric site interactions within the extracellular vestibule of M₃ receptors, which sterically hinder acetylcholine access while enabling insurmountable antagonism [2] [5]. Molecular dynamics simulations reveal that tiotropium’s binding involves:

  • Orthosteric site engagement: High-affinity interaction with conserved aspartate residue (Asp148) in transmembrane domain 3.
  • Secondary allosteric binding: Hydrophobic interactions within an extracellular vestibule, preventing acetylcholine entry [5].

Table 1: Receptor Affinity and Dissociation Kinetics of Tiotropium

Receptor SubtypeFunction in LungsDissociation Half-life (hr)Clinical Implication
M₁Ganglionic signaling14.6Minimal clinical effect
M₂Autoreceptor feedback3.6Rapid dissociation reduces side effects
M₃Bronchoconstriction, mucus34.7Sustained bronchodilation

This kinetic selectivity underpins tiotropium’s 24-hour bronchodilatory efficacy in chronic obstructive pulmonary disease (COPD), as M₃ blockade directly counteracts cholinergic bronchoconstriction without disrupting M₂-mediated feedback inhibition [1] [8].

Kinetic Modeling of Receptor Dissociation Rates

The extended duration of tiotropium’s action is governed by its slow dissociation kinetics from M₃ receptors, a phenomenon quantified through radioligand binding assays and computational models. Key findings include:

  • Biphasic dissociation curves: Tiotropium exhibits two distinct off-rates—an initial rapid phase (t₁/₂ = 2.8 min) representing solvent-accessible binding sites, followed by a prolonged phase (t₁/₂ = 34.7 hr) reflecting deeply buried receptor domains [3] [6].
  • Ionic modulation: Under physiological conditions (138 mM NaCl, 37°C), dissociation rates accelerate (t₁/₂ ≈ 11.8 hr) due to sodium-induced receptor conformational changes, though still surpassing ipratropium’s dissociation (t₁/₂ = 0.26 hr) [6].

Table 2: Dissociation Half-lives of Muscarinic Antagonists at M₃ Receptors

CompoundDissociation t₁/₂ (hr)Experimental Conditions
Tiotropium34.725°C, low-ionic buffer
Tiotropium11.837°C, physiological saline
Glycopyrronium6.137°C, physiological saline
Ipratropium0.2625°C, low-ionic buffer

Mathematical models based on the Motulsky-Mahan competition kinetics framework demonstrate that tiotropium’s kon (association rate) and koff (dissociation rate) yield a Kd of 14 pM, explaining its subnanomolar potency [3]. Simulations of receptor occupancy predict >75% M₃ blockade at 24 hours post-dose, consistent with clinical bronchodilation duration [6].

Quaternary Ammonium Pharmacophore Optimization

Tiotropium’s chemical scaffold centers on a quaternary ammonium pharmacophore (N⁺-CH₃ group) essential for receptor affinity and kinetic selectivity. Structural features include:

  • Cationic head group: Positively charged nitrogen forms electrostatic bonds with Asp148 in mAChRs, with bond strength enhanced by adjacent methyl groups (vs. bulkier ethyl/phenyl in older agents) [4] [9].
  • Dithienyl tail: Hydrophobic bis(2-thienyl)glycolate moiety inserts into receptor subpockets, with sulfur atoms enabling π-π stacking at M₃ allosteric sites [5].
  • Stereochemical specificity: The (R)-enantiomer exhibits 10-fold higher M₃ affinity than the (S)-form due to optimal hydrophobic pocket alignment [5].

Table 3: Structural Features of Quaternary Ammonium Bronchodilators

Structural ElementTiotropium BromideGlycopyrroniumIpratropium
Quaternary GroupN⁺-CH₃N⁺-CH₃N⁺-CH₃
Hydrophobic TailBis(2-thienyl)glycolateCyclopentyl-hydroxy-phenylacetateTropanyl isobutyrate
Critical StereocentersChiral carbon at C-2NoneChiral tropane ring

Molecular dynamics simulations confirm that tiotropium’s bifurcated binding pathway—initial extracellular vestibule docking followed by orthosteric site migration—exploits transient receptor conformations unavailable to smaller molecules like ipratropium [5]. This "dual-anchoring" mechanism, coupled with slow monomolecular dissociation, underpins both its sustained efficacy and synergism with β-agonists like olodaterol [2].

Properties

Product Name

Tiotropiumbromidehydrate

IUPAC Name

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate

Molecular Formula

C19H24BrNO5S2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1

InChI Key

MQLXPRBEAHBZTK-UHFFFAOYSA-M

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.